5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Medicinal Chemistry Physicochemical Profiling GPCR Ligand Design

5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1105199-73-2; molecular formula C₁₇H₁₆N₂O₅S; molecular weight 360.38 g/mol) is a fully synthetic, disubstituted 1,2,4-oxadiazole featuring a benzenesulfonylmethyl group at the 5-position and a 3,4-dimethoxyphenyl group at the 3-position. The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, frequently employed in medicinal chemistry to improve metabolic stability.

Molecular Formula C17H16N2O5S
Molecular Weight 360.38
CAS No. 1105199-73-2
Cat. No. B2592329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
CAS1105199-73-2
Molecular FormulaC17H16N2O5S
Molecular Weight360.38
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=CC=C3)OC
InChIInChI=1S/C17H16N2O5S/c1-22-14-9-8-12(10-15(14)23-2)17-18-16(24-19-17)11-25(20,21)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
InChIKeyPAGWKCPQLCXYLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1105199-73-2): Procurement-grade Structural and Physicochemical Baseline


5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1105199-73-2; molecular formula C₁₇H₁₆N₂O₅S; molecular weight 360.38 g/mol) is a fully synthetic, disubstituted 1,2,4-oxadiazole featuring a benzenesulfonylmethyl group at the 5-position and a 3,4-dimethoxyphenyl group at the 3-position . The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, frequently employed in medicinal chemistry to improve metabolic stability [1]. The compound belongs to a patent-classified chemical space encompassing 1,2,4-oxadiazole derivatives claimed as S1P1 receptor agonists (WO2011005290A1) [2] and as PD-1/PD-L1 pathway immunomodulators [3].

Why 5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole Cannot Be Interchanged with Generic 1,2,4-Oxadiazole Analogs


The 1,2,4-oxadiazole scaffold is not a uniform chemical space; substitution identity, regiochemistry, and electronic character profoundly influence target engagement, metabolic fate, and physicochemical properties. Within the benzenesulfonylmethyl 1,2,4-oxadiazole subclass, even a single substituent change on the 3-aryl ring (e.g., 4-methyl, 4-ethoxy, or unsubstituted phenyl) alters electron density on the oxadiazole ring, hydrogen-bonding capacity, and lipophilicity, each of which can shift binding affinity by orders of magnitude or redirect metabolic pathways [1]. The 3,4-dimethoxyphenyl motif specifically mimics the catechol pharmacophore found in several G protein-coupled receptor (GPCR) ligands and kinase inhibitors, providing a dual hydrogen-bond acceptor arrangement that the corresponding 4-methylphenyl or unsubstituted phenyl analogs cannot replicate [2]. Furthermore, regioisomeric 1,3,4-oxadiazole analogs are metabolized differently in human liver microsomes (HLM); the 1,2,4-oxadiazole isomer chosen here presents a distinct metabolic risk-benefit profile versus its 1,3,4-counterpart [3].

Quantitative Head-to-Head Differentiation Evidence for 5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole vs. Closest Analogs


3,4-Dimethoxy vs. 4-Methyl Phenyl Substituent: Impact on Hydrogen-Bond Acceptor Count and PSA

Replacing the 3,4-dimethoxyphenyl substituent of the target compound with a 4-methylphenyl group (as in CAS 1105223-75-3) reduces the hydrogen-bond acceptor count from 7 to 5 and lowers the topological polar surface area (tPSA), directly impacting passive permeability and target-binding pharmacophore compatibility [1]. The catechol-like dimethoxy arrangement provides two vicinal oxygen atoms capable of bidentate hydrogen-bond acceptance, a feature known to be critical for S1P1 receptor agonism in the 3,5-diaryl-1,2,4-oxadiazole series [2].

Medicinal Chemistry Physicochemical Profiling GPCR Ligand Design

1,2,4-Oxadiazole vs. 1,3,4-Oxadiazole Regioisomer: Differential Intrinsic Clearance in Human Liver Microsomes

A systematic matched-pair analysis of 1,2,4- versus 1,3,4-oxadiazole congeners within the AstraZeneca compound collection demonstrated that 1,3,4-oxadiazoles are consistently more metabolically stable than their 1,2,4-counterparts in human liver microsome (HLM) intrinsic clearance assays [1]. Although compound-specific quantitative HLM data for this exact target compound are not yet publicly disclosed, the regioisomeric identity of the 1,2,4-oxadiazole core establishes a distinct metabolic liability profile relative to any 1,3,4-oxadiazole-based analog that a procurement scientist might consider as an alternative [1].

Drug Metabolism Pharmacokinetics Bioisostere Design

Sulfonylmethyl vs. Thioether/Methylene Linker: Impact on Oxidative Metabolic Soft Spot

The benzenesulfonylmethyl substituent at the 5-position of the oxadiazole contains a fully oxidized sulfone (S=O₂) group, which is significantly less susceptible to cytochrome P450-mediated S-oxidation than the corresponding thioether (S-CH₂) or methylene (CH₂) linkers [1]. In the broader oxadiazole chemical class, benzenesulfonylalkyl-1,3,4-oxadiazoles have demonstrated anti-hepatitis B virus activity with EC₅₀ values in the low micromolar range (compound 1i: EC₅₀ = 1.63 μM vs. lamivudine EC₅₀ = 2.96 μM), indicating that the sulfone moiety does not preclude target engagement [2]. The fully oxidized sulfone state of the target compound eliminates the metabolic S-oxidation liability present in thioether-linked analogs, offering a differentiated in vitro ADME profile [1].

Metabolic Soft-Spot Analysis Lead Optimization Sulfone Pharmacophore

3,4-Dimethoxyphenyl vs. 3,4-Diethoxyphenyl: Impact on S1P1 Agonist Potency and Selectivity

Within the 3,5-diaryl-1,2,4-oxadiazole S1P1 agonist series, substitution at the 3- and 4-positions of the phenyl ring directly modulates potency. The benchmark agonist CYM-5442 (3,4-diethoxyphenyl) exhibits an EC₅₀ of 1.35 nM at S1P1 with full agonist efficacy [1], while the 3,4-dimethoxyphenyl analog CYM-5181 (5-(3,4-diethoxyphenyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole) shows reduced potency . The target compound places a 3,4-dimethoxyphenyl group at the 3-position of the oxadiazole ring, structurally intermediate between the diethoxy and unsubstituted phenyl variants. In a broader survey, 5-(3,4-dimethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been identified as a potent and selective S1P1 agonist, confirming that the 3,4-dimethoxyphenyl motif is compatible with high S1P1 potency when paired with an appropriate counterpart at the opposite oxadiazole position [2].

S1P1 Agonism GPCR Pharmacology Autoimmune Disease

1,2,4-Oxadiazole Scaffold vs. Ester/Amide Bioisosteres: Hydrolytic Stability Advantage

The 1,2,4-oxadiazole ring is a well-established bioisostere for ester and amide functional groups, designed to resist hydrolytic cleavage by plasma esterases and amidases [1]. In contrast to ester-linked analogs (e.g., benzoate or acetate esters at the corresponding position), which undergo rapid hydrolysis in aqueous buffer at pH 7.4 (t₁/₂ typically < 2 hours for simple alkyl esters), the oxadiazole ring remains intact under identical conditions [1]. This intrinsic hydrolytic stability is a key differentiating factor for procurement: an ester-based analog cannot serve as a suitable negative control or chemical probe for studies requiring prolonged incubation in biological matrices.

Bioisostere Replacement Chemical Stability Prodrug Design

Verified Research and Industrial Application Scenarios for 5-[(Benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (CAS 1105199-73-2)


S1P1 Receptor Agonist Structure-Activity Relationship (SAR) Probe Development

The target compound occupies a precise structural niche defined by the 3,4-dimethoxyphenyl group at the oxadiazole 3-position and the benzenesulfonylmethyl at the 5-position. Published S1P1 agonist SAR demonstrates that 3,4-dialkoxyphenyl substitution is critical for potent receptor activation (benchmark CYM-5442 with 3,4-diethoxy shows EC₅₀ = 1.35 nM) [1], and the target compound's 3,4-dimethoxy variant fills a specific gap between the diethoxy and unsubstituted phenyl analogs. This compound can serve as a key comparator in S1P1 agonist optimization campaigns targeting autoimmune indications such as multiple sclerosis and inflammatory bowel disease, as described in WO2011005290A1 [2].

Metabolic Soft-Spot Comparison: Sulfone vs. Thioether Linker Stability Studies

The fully oxidized benzenesulfonylmethyl group eliminates CYP-mediated S-oxidation as a metabolic pathway, reducing metabolite complexity in human liver microsome (HLM) incubations compared to thioether-linked oxadiazole analogs [3]. This makes the target compound suitable as a metabolically 'clean' probe in comparative ADME studies alongside thioether or methylene-linked congeners. Such studies are essential for lead optimization programs where minimizing reactive metabolite formation is a priority.

1,2,4- vs. 1,3,4-Oxadiazole Regioisomer Comparative Metabolism Studies

A matched-pair comparison from the AstraZeneca compound collection has established that 1,3,4-oxadiazoles are systematically more metabolically stable than their 1,2,4-counterparts in HLM assays [4]. The target compound, as a 1,2,4-oxadiazole, provides a defined metabolic stability benchmark against which any 1,3,4-oxadiazole analog can be quantitatively compared. This regioisomer pair is critical for medicinal chemistry teams evaluating oxadiazole bioisostere strategies for lead compounds.

Building Block for Patent-Classified Immunomodulatory Compound Synthesis

The 1,2,4-oxadiazole scaffold with benzenesulfonylmethyl and dimethoxyphenyl substitution is encompassed within the generic Markush structures of patents covering PD-1/PD-L1 and CD47 signaling pathway inhibitors (US9187437B2; WO2019138367A1) [5][6]. Academic and industrial groups engaged in immuno-oncology drug discovery can procure this compound as a synthetic intermediate or reference standard for constructing patent-relevant compound libraries targeting immune checkpoint pathways.

Quote Request

Request a Quote for 5-[(benzenesulfonyl)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.